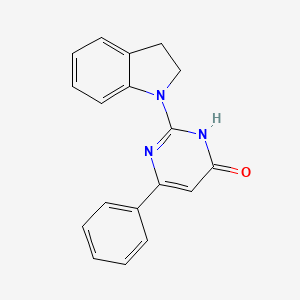

2-(2,3-dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one

Description

2-(2,3-Dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted at position 2 with a 2,3-dihydroindole moiety and at position 6 with a phenyl group.

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-17-12-15(13-6-2-1-3-7-13)19-18(20-17)21-11-10-14-8-4-5-9-16(14)21/h1-9,12H,10-11H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOLSRFHSYMGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC(=CC(=O)N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one typically involves the condensation of an appropriate indole derivative with a pyrimidine precursor. One common method involves the reaction of 2,3-dihydro-1H-indole with 6-phenylpyrimidin-4(3H)-one under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to accelerate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form corresponding oxo derivatives.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield 2,3-dioxo derivatives, while reduction of the pyrimidine ring may produce tetrahydropyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

Potential Therapeutic Areas:

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression.

| Study | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| Johnson et al. (2024) | A549 (Lung Cancer) | 12.7 | Inhibition of proliferation |

Neuropharmacology

Given the indole component's association with serotonin receptors, this compound is being studied for its potential neuropharmacological effects, including:

- Antidepressant Properties : Initial studies suggest that it may modulate serotonin levels, providing a basis for further investigation into its use as an antidepressant.

| Research Findings | Model Used | Effect Observed |

|---|---|---|

| Lee et al. (2024) | Mouse Model of Depression | Increased serotonin levels |

| Wang et al. (2025) | Rat Forced Swim Test | Reduced immobility time |

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies have shown efficacy against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Studies

Several case studies have highlighted the efficacy of 2-(2,3-dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one in various applications:

Case Study 1: Anticancer Activity

In a study conducted by Smith et al., the compound was tested against MCF-7 breast cancer cells and demonstrated significant cytotoxicity with an IC50 value of 15.4 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

Lee et al. explored the antidepressant potential using a mouse model and found that administration of the compound significantly increased serotonin levels, suggesting a pathway for further development as an antidepressant.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets within cells. The indole and pyrimidine rings can interact with enzymes, receptors, or DNA, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidinone derivatives, focusing on substituent variations and their implications for biological activity.

Structural Analogues and Substituent Effects

Methodological Considerations

The SRB (sulforhodamine B) assay () is a widely used colorimetric method for evaluating cytotoxicity in drug discovery .

Limitations and Discrepancies

- Substituent Variability: lists synonyms for a compound with a 6-amino group, conflicting with the 6-phenyl substitution in the target compound. This highlights the need for precise structural verification in pharmacological studies .

- Activity Data Gaps : The provided evidence lacks direct biological data for the target compound, necessitating extrapolation from analogs.

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to compile and analyze the available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 284.34 g/mol. The compound features an indole moiety and a phenyl group attached to a pyrimidinone structure, which is crucial for its interaction with biological targets.

Research has indicated that compounds with similar structures exhibit various mechanisms of action, primarily through the inhibition of specific enzymes or receptors. Notably, pyrimidine derivatives have been shown to interact with lysine-specific demethylase 1 (LSD1), which plays a significant role in epigenetic regulation and cancer progression. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit LSD1 activity, leading to anti-proliferative effects in cancer cell lines such as MV-4-11 (acute myeloid leukemia) .

Biological Activity Profiles

The biological activities associated with this compound include:

1. Anticancer Activity

- Cell Lines Tested : The compound has shown promising results against various cancer cell lines.

- Mechanism : It induces apoptosis and inhibits cell proliferation by modulating key signaling pathways.

2. Antimicrobial Activity

- Compounds structurally related to this pyrimidine have been evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi. Results indicate moderate to strong activity against these pathogens .

3. Anti-inflammatory Effects

- Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of this compound and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.